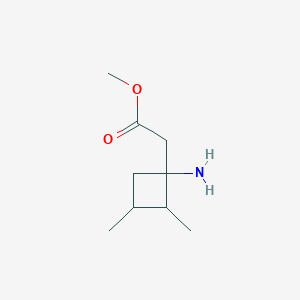
Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate typically involves the reaction of 1-amino-2,3-dimethylcyclobutanone with methyl bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-amino-3,3-dimethylcyclobutyl)acetate: Similar structure but with different substitution patterns on the cyclobutane ring.
Methyl 2-(1-amino-2,2-dimethylcyclobutyl)acetate: Another structural isomer with different chemical properties.
Uniqueness
Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate is unique due to its specific substitution pattern on the cyclobutane ring, which can influence its reactivity and interaction with biological targets
Biological Activity
Methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with an amino group and a methyl ester functional group. The molecular formula and weight are significant for understanding its reactivity and interactions within biological systems.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities. The presence of the amino group allows for hydrogen bonding, which is crucial in biological interactions. The cyclobutane moiety may also influence the compound's unique biological properties by providing steric hindrance that affects molecular interactions.
Key Biological Activities
- Neuroactivity : Similar compounds have shown neuroactive properties, suggesting potential applications in neurological disorders.
- Anti-inflammatory Effects : Variants of this compound have been studied for their anti-inflammatory properties.
- Cytotoxicity : Some derivatives have been investigated for their cytotoxic effects against cancer cells.
Synthesis
The synthesis of this compound typically involves several steps, including the acylation of the amino group to form amides, which may enhance biological activity. Common synthetic routes include:
- Starting Materials : The synthesis often begins with readily available amino acids or derivatives.
- Reaction Conditions : Optimizing reaction conditions is crucial for maximizing yield and purity.
- Purification Techniques : Techniques such as recrystallization or chromatography are employed to purify the final product.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Study on Neuroactivity : A study highlighted the neuroactive potential of structurally similar compounds, indicating that modifications can lead to enhanced efficacy in neurological applications .
- Anti-inflammatory Research : Research has shown that certain derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Cytotoxicity Assessment : Investigations into the cytotoxic effects of related compounds revealed promising results against various cancer cell lines .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Notable Biological Activity |
|---|---|---|
| Cis-(1-Aminomethyl-3-methyl-cyclobutyl)-acetic acid | Similar cyclobutane structure | Exhibits neuroactivity |
| Cis-(1-Aminomethyl-3-isopropyl-cyclobutyl)-acetic acid | Variations in side chains | Potential anti-inflammatory properties |
| (1-Aminomethyl-3-methyl-cyclobutyl)-acetic acid | Variation in substituents | Investigated for cytotoxicity |
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 2-(1-amino-2,3-dimethylcyclobutyl)acetate |
InChI |
InChI=1S/C9H17NO2/c1-6-4-9(10,7(6)2)5-8(11)12-3/h6-7H,4-5,10H2,1-3H3 |
InChI Key |
YSFFQXPDYZUXCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1C)(CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















